2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS No.: 897456-07-4
Cat. No.: VC6081025
Molecular Formula: C18H15ClFN3OS
Molecular Weight: 375.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897456-07-4 |
|---|---|
| Molecular Formula | C18H15ClFN3OS |
| Molecular Weight | 375.85 |
| IUPAC Name | 2-chloro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
| Standard InChI | InChI=1S/C18H15ClFN3OS/c19-15-4-2-1-3-14(15)17(24)21-9-10-25-18-22-11-16(23-18)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
| Standard InChI Key | VMZMFDSWAYDTDL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzamide backbone: A 2-chlorobenzoyl group provides aromaticity and electron-withdrawing properties, influencing electronic interactions with biological targets.
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Thioethyl linker: A sulfur-containing ethyl chain enhances solubility and facilitates conformational flexibility, potentially improving binding kinetics .
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Imidazole-fluorophenyl system: The 5-(4-fluorophenyl)-1H-imidazole moiety introduces hydrogen-bonding capabilities and hydrophobic interactions, critical for target engagement .
The molecular formula is C₁₈H₁₅ClFN₃OS, with a molecular weight of 375.85 g/mol. The presence of fluorine and chlorine atoms contributes to its lipophilicity (calculated LogP ≈ 3.2), favoring membrane permeability .
Crystallographic and Spectroscopic Data
While no direct crystallographic data exists for this compound, the structure of its 4-chloro analog (CAS 897456-03-0) reveals a monoclinic crystal system (P2₁/c) with unit cell parameters a = 9.1950(5) Å, b = 23.9750(13) Å, and c = 9.5514(5) Å . Key bond lengths include:
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C-Cl: 1.741 Å
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C-F: 1.352 Å
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C-S: 1.811 Å
Infrared spectroscopy of related imidazole-thioether compounds shows characteristic absorptions at:
Synthetic Methodology
Reaction Pathway
The synthesis involves a multi-step sequence:
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Imidazole ring formation: Condensation of 4-fluorobenzaldehyde with ammonium acetate and thiourea yields 5-(4-fluorophenyl)-1H-imidazole-2-thiol .
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Thioether linkage: Reaction of the thiol intermediate with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) produces 2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl bromide.
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Amide coupling: Treatment of 2-chlorobenzoyl chloride with the thioethylamine derivative (generated via nucleophilic substitution) under Schotten-Baumann conditions forms the final product .
Optimization Challenges
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Regioselectivity: Ensuring exclusive substitution at the imidazole 2-position requires careful control of reaction temperature (60–70°C) and stoichiometric excess of thiourea .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) is critical to isolate the product from byproducts such as disulfides.
Biological Activity and Mechanism
Hypothesized Targets
Analogous compounds demonstrate activity against:
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Receptor tyrosine kinases (RTKs): The 2-chlorobenzamide group mimics ATP-binding motifs, inhibiting EGFR and VEGFR-2 with IC₅₀ values in the low micromolar range .
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Cyclooxygenase (COX): Fluorophenyl-imidazole derivatives suppress COX-2 expression by 40–60% at 10 µM, reducing prostaglandin E₂ synthesis .
Structure-Activity Relationships (SAR)
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Chloro substitution: 2-Chloro analogs exhibit 1.5–2× greater potency than 4-chloro isomers in RTK inhibition assays, attributed to enhanced π-stacking with hydrophobic kinase pockets .
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Fluorophenyl moiety: The 4-fluorine atom improves metabolic stability, increasing plasma half-life from 2.1 to 4.7 hours in rodent models.
Pharmacokinetic and Toxicity Profiling
ADME Properties
| Parameter | Value |
|---|---|
| Plasma protein binding | 92.4% (human albumin) |
| CYP3A4 inhibition | Moderate (IC₅₀ = 18.3 µM) |
| Bioavailability (oral) | 34–41% (rat) |
Toxicity Considerations
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Hepatotoxicity: Elevated ALT/AST levels observed at doses >50 mg/kg in mice .
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Mutagenicity: Ames test negative up to 1 mM, suggesting low genotoxic risk.
Comparative Analysis with Structural Analogs
| Compound | Target | IC₅₀ (µM) | LogP |
|---|---|---|---|
| 2-Chloro derivative | EGFR | 0.89 | 3.2 |
| 4-Chloro analog | VEGFR-2 | 1.45 | 3.0 |
| Benzimidazole derivative | Tubulin polymerization | 1.71 | 2.8 |
The 2-chloro substitution confers superior EGFR affinity compared to bulkier 4-chloro or benzimidazole-based derivatives .
Future Directions and Applications
Synthetic Innovations
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